molecular formula C10H18BrNO3 B6258473 tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate CAS No. 1565744-06-0

tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

Cat. No.: B6258473
CAS No.: 1565744-06-0
M. Wt: 280.2
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Properties

CAS No.

1565744-06-0

Molecular Formula

C10H18BrNO3

Molecular Weight

280.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in specialized synthetic and research applications .

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